
Phenyl 2-hydroxy-3,5-dinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 2-hydroxy-3,5-dinitrobenzoate is an organic compound that belongs to the class of aromatic esters It is derived from benzoic acid and is characterized by the presence of nitro groups at the 3 and 5 positions, as well as a hydroxyl group at the 2 position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 2-hydroxy-3,5-dinitrobenzoate can be synthesized through the esterification of 2-hydroxy-3,5-dinitrobenzoic acid with phenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-hydroxy-3,5-dinitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkyl or acyl derivatives.
Scientific Research Applications
Phenyl 2-hydroxy-3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce nitro and hydroxyl functionalities into aromatic compounds.
Biology: Investigated for its potential antimicrobial properties due to the presence of nitro groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of phenyl 2-hydroxy-3,5-dinitrobenzoate involves its interaction with biological molecules through its nitro and hydroxyl groups. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function.
Comparison with Similar Compounds
Phenyl 2-hydroxy-3,5-dinitrobenzoate can be compared with other similar compounds such as:
2-hydroxy-3,5-dinitrobenzoic acid: Lacks the phenyl ester group, making it more acidic and less lipophilic.
Phenyl 3,5-dinitrobenzoate: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.
2-hydroxy-5-nitrobenzoic acid: Contains only one nitro group, resulting in different chemical reactivity and biological activity.
The uniqueness of this compound lies in its combination of nitro and hydroxyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
52040-46-7 |
|---|---|
Molecular Formula |
C13H8N2O7 |
Molecular Weight |
304.21 g/mol |
IUPAC Name |
phenyl 2-hydroxy-3,5-dinitrobenzoate |
InChI |
InChI=1S/C13H8N2O7/c16-12-10(13(17)22-9-4-2-1-3-5-9)6-8(14(18)19)7-11(12)15(20)21/h1-7,16H |
InChI Key |
GYGZYEDDZIJYQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


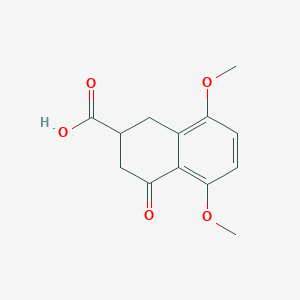
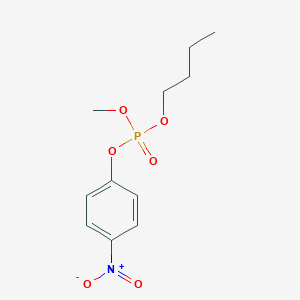
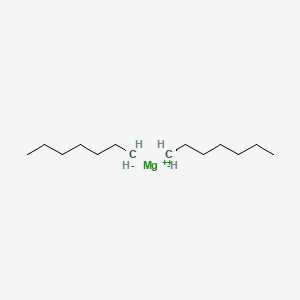
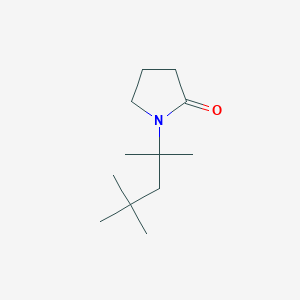
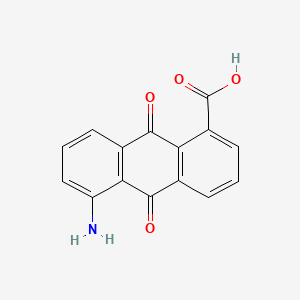


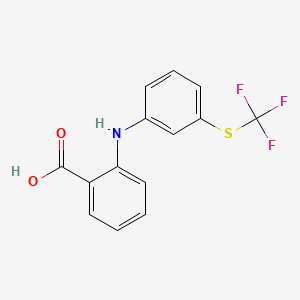
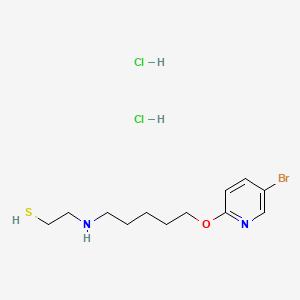
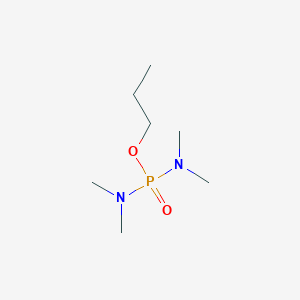
![1H-Pyrido[3,4-b]carbazole](/img/structure/B14654504.png)
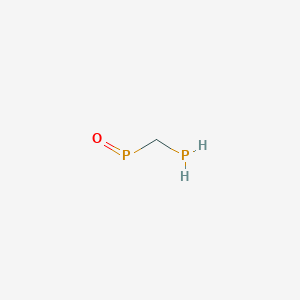
![1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14654510.png)
![4-Oxo-3-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-sulfonic acid](/img/structure/B14654513.png)
